Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-

Description

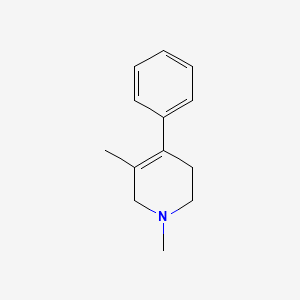

"Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-" is a partially hydrogenated pyridine derivative with methyl substituents at positions 1 (N-methyl) and 5, and a phenyl group at position 4. The tetrahydro-pyridine core imparts conformational flexibility, while the substituents modulate electronic, steric, and pharmacokinetic properties.

Properties

CAS No. |

13515-63-4 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

1,5-dimethyl-4-phenyl-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C13H17N/c1-11-10-14(2)9-8-13(11)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 |

InChI Key |

IWDDXAVDKOTQST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCN(C1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Electrophilic Halogenation and Halohydroxylation Route

A patented process describes the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives through a sequence involving:

- Starting from a substituted piperidine derivative (formula II), which contains alkyl substituents at positions corresponding to 1, 2, 3, and 6.

- Subjecting this compound or its amine salt to an electrophilic halogenating agent to introduce a halogen atom selectively (formula III).

- Performing halohydroxylation on the halogenated intermediate to form a halohydrin derivative (formula IV).

- Treating the halohydrin with a base to induce cyclization or elimination, yielding the tetrahydropyridine core (formula V).

- Final diastereoselective transformations yield the desired cis-stereochemistry of the 4-phenyl-1,2,3,6-tetrahydropyridine derivative.

This method allows for control over stereochemistry and functional group placement, critical for the 1,5-dimethyl substitution pattern and phenyl group at position 4.

Benzylation and Reduction Strategy

Another approach involves:

- Reacting substituted lutidine derivatives (e.g., 3,4-lutidine) with benzyl halides (such as p-methoxybenzyl chloride) in solvents like acetonitrile to form benzylated pyridinium salts.

- These salts undergo reduction using hydrogen gas in the presence of palladium on carbon catalysts or sodium borohydride in alkaline media to yield tetrahydropyridine derivatives.

- Subsequent rearrangement reactions with organolithium reagents (e.g., phenyl lithium) at reflux temperatures allow for the introduction of phenyl groups and further functionalization.

- The final product is isolated as hydrochloride salts and purified by recrystallization.

This method is notable for its use of catalytic hydrogenation and organometallic reagents to achieve the desired substitution pattern and ring saturation.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The electrophilic halogenation route is well-suited for preparing cis-stereoisomers of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives, which is important for biological activity.

- Catalytic hydrogenation methods provide a clean reduction pathway and allow for the introduction of benzyl and phenyl groups via organometallic intermediates, facilitating structural diversity.

- The dehydration method from N-substituted 4-piperidinol intermediates is industrially favorable due to its simplicity and use of readily available reagents, with yields optimized by controlling temperature and pH.

- Recent synthetic approaches to pyridine analogs emphasize the importance of base-mediated cyclization and rearrangement reactions, which could be adapted for related tetrahydropyridine derivatives.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Further reduction can lead to fully saturated piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as Pd/C.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products:

Oxidation: Pyridine derivatives with varying degrees of oxidation.

Reduction: Piperidine derivatives.

Substitution: Substituted pyridine compounds with functional groups introduced at specific positions.

Scientific Research Applications

Organic Chemistry

Pyridine derivatives serve as essential intermediates in the synthesis of complex organic molecules. The compound is utilized as a building block for:

- Heterocyclic Compounds : Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in creating diverse heterocycles.

Medicinal Chemistry

The compound has been explored for its potential biological activities:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities against various pathogens .

- Anticancer Activity : Studies have shown promising results in the development of anticancer agents based on the pyridine scaffold .

Pharmaceutical Development

Pyridine derivatives are integral to drug discovery:

- Lead Compounds : Compounds derived from pyridine structures have led to the development of several therapeutic agents. For example, modifications to the pyridine framework have resulted in drugs targeting tuberculosis and other infectious diseases .

Industrial Applications

Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, is also used in industrial applications:

- Specialty Chemicals Production : The compound is employed in synthesizing specialty chemicals that possess unique properties beneficial for various industrial processes.

Case Study 1: Antimicrobial Evaluation

A study conducted on several pyridine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited higher inhibitory effects than standard antibiotics .

Case Study 2: Drug Development

Research focusing on the modification of pyridine scaffolds has led to the synthesis of new compounds with enhanced bioactivity. For instance, derivatives were tested for their ability to inhibit specific cancer cell lines and showed significant promise as potential therapeutic agents .

Mechanism of Action

The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related tetrahydropyridine derivatives from the provided evidence:

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The target’s N-methyl and 5-methyl groups reduce steric hindrance compared to bulky N-benzyl () or aryloxypropanol () substituents. This may enhance membrane permeability but reduce receptor-binding specificity. The 4-phenyl group lacks the electron-withdrawing CF₃ moiety () or electron-donating methoxy (), resulting in intermediate lipophilicity and reactivity.

The absence of polar groups (e.g., hydroxyl in ) may limit hydrogen-bonding interactions, affecting target engagement.

Synthetic Approaches :

- The target’s synthesis likely mirrors Schmidle & Mansfield’s methods for 4-phenyltetrahydropyridines, with additional methylation at positions 1 and 5 .

- In contrast, ’s CF₃-phenyl derivative requires specialized fluorination steps, and ’s benzyl group necessitates selective alkylation .

Safety and Stability :

- The target’s methyl groups may improve metabolic stability compared to ’s hydroxyl-containing analogs, which are prone to oxidation.

- Safety data for the target are unavailable, but highlights flammability risks for benzyl-substituted analogs, suggesting the need for cautious handling .

Research Findings and Implications

- Pharmacological Potential: While the target compound’s bioactivity is unreported, its structural analogs demonstrate hypotensive and analgesic properties (). The methyl groups may optimize pharmacokinetics but require empirical validation.

- Comparative Solubility : The hydrochloride salt in offers a template for improving the target’s solubility via salt formation .

- Synthetic Scalability : The target’s simpler substituents (methyl vs. CF₃ or benzyl) suggest cost-effective synthesis, aligning with industrial scalability .

Biological Activity

Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- (CAS Number: 13515-63-4) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H17N |

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | 1,5-dimethyl-4-phenyl-3,6-dihydro-2H-pyridine |

| CAS Number | 13515-63-4 |

The biological activity of Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- is primarily attributed to its interaction with various molecular targets. The compound can modulate the activity of specific enzymes and receptors through binding interactions. These interactions can lead to significant biological effects including antimicrobial and anticancer activities.

Biological Activities

- Antimicrobial Activity :

-

Anticancer Properties :

- Research has explored its potential as an anticancer agent. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation.

- Preliminary tests have indicated promising results in inhibiting tumor growth in specific cancer cell lines.

-

Neuroprotective Effects :

- Some derivatives of this compound have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's.

- One derivative was noted for its selective inhibition of monoamine oxidase B (IC50 = 0.89 μM), showcasing potential for therapeutic applications in neuroprotection .

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of Pyridine derivatives found that compounds with similar structures exhibited significant antibacterial activity against multiple strains. The study highlighted the importance of structural modifications in enhancing biological activity.

Neuroprotective Activity

In a study focusing on neuroprotective effects, derivatives of Pyridine were tested on human neuroblastoma cell lines (SH-SY5Y). Results showed improved cell viability when exposed to certain concentrations of the compound in the presence of amyloid-beta peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.